molecular formula C21H32N4 B5955752 1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine

Cat. No.: B5955752
M. Wt: 340.5 g/mol
InChI Key: SSBBLWPLOULJMU-UHFFFAOYSA-N
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Description

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine is a complex organic compound that features an imidazole ring, a piperidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine typically involves multi-step organic reactions. The imidazole ring can be synthesized through the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine can undergo various chemical reactions including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Various substituents on the imidazole or piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides.

Scientific Research Applications

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Etonitazene: An analgesic with a similar structural motif.

    Omeprazole: An antiulcer agent containing an imidazole ring.

Uniqueness

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine is unique due to its specific combination of an imidazole ring and a piperidine ring, which may confer distinct pharmacological properties compared to other compounds.

Properties

IUPAC Name

1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4/c1-4-21-22-17(2)20(23-21)16-25-13-8-11-19(15-25)24(3)14-12-18-9-6-5-7-10-18/h5-7,9-10,19H,4,8,11-16H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBBLWPLOULJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)CN2CCCC(C2)N(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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